6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(2)6-14(3)10(15)8-4-5-9(11)13-12-8/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBTWAXQUPJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734038 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178393-46-8 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
| Parameter | Details |
|---|---|
| Starting material | Less substituted pyridazine (e.g., 6-chloropyridazine) |
| Reagents | Carboxylic acid (R1COOH), peroxydisulfate ion, catalytic silver ion, mineral acid (non-precipitating anion) |
| Solvent | Aqueous solvent system |
| Temperature | 40–80 °C (typically heated to ~50 °C before peroxydisulfate addition) |
| Reaction time | 10 minutes to 1 hour |
| Agitation | Strong agitation recommended (air-driven stirrer) |
| Work-up | Neutralization with base (ammonium hydroxide, sodium hydroxide, sodium carbonate, potassium carbonate) followed by extraction with inert organic solvent (e.g., methylene chloride) |
| Purification | Drying with magnesium sulfate or sodium sulfate; chromatography on silica gel if needed |
Notes on Reaction Control
- The peroxydisulfate addition rate must be controlled to manage exotherm.
- Temperature must be kept below 80 °C.
- The reaction mixture should be well-agitated to ensure homogeneity.
- The product isolation involves basification and organic solvent extraction.
This method yields high purity substituted pyridazines without requiring moisture-sensitive organometallic reagents, making it practical and scalable for industrial synthesis.
Synthesis of the Pyridazine Core and Amide Formation
While the patent outlines the preparation of substituted pyridazines, the specific N-substitutions (isobutyl and methyl groups) on the carboxamide nitrogen typically require further amide coupling or alkylation steps.
Amide Coupling
- The carboxylic acid precursor (6-chloropyridazine-3-carboxylic acid) can be converted to an activated intermediate such as an acid chloride or anhydride.
- Subsequent reaction with the appropriate amine, N-isobutyl-N-methylamine, leads to the formation of the desired carboxamide.
Alkylation Alternatives
- Reductive amination or nucleophilic substitution methods can be employed if starting from an amide with free NH, followed by alkylation with isobutyl and methyl halides or related alkylating agents.
Supporting Preparation Data from Related Compounds
Though direct preparation data for this compound is limited, insights can be drawn from related pyridazine and pyridine derivatives:
These methods illustrate the preparation of pyridazine amine intermediates and subsequent amide formation, which are relevant to the synthesis of the target compound.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The homolytic alkylation method avoids sensitive reagents, allowing safer and more scalable synthesis.
- Maintaining temperature control and agitation is critical to avoid side reactions and ensure high purity.
- The use of catalytic silver ion and peroxydisulfate ion is essential for efficient substitution on the pyridazine ring.
- Amide bond formation with N-substituted amines is well-established using acid chlorides or coupling reagents, ensuring the introduction of isobutyl and methyl groups on the nitrogen.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted pyridazine derivatives .
Scientific Research Applications
Therapeutic Applications
Modulation of Cytokines
The compound has been identified as a modulator of cytokines such as IL-12 and IL-23, which are pivotal in inflammatory and autoimmune diseases. Research indicates that it can inhibit Tyk2-mediated signal transduction pathways, making it a candidate for treating conditions like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .
Cancer Treatment
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide has shown promise in cancer therapy. It is being investigated for its effects on various cancer types, including solid tumors and hematological malignancies. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented in several studies .
Pharmacological Studies
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases .
Antimicrobial Activity
Preliminary research indicates that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific studies have reported minimum inhibitory concentrations (MIC) that highlight its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies Overview
The following table summarizes key findings from various studies involving this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Cytokine Modulation Study | Evaluate effects on IL-12 and IL-23 | Inhibition of Tyk2 pathway; potential for autoimmune treatment | 2021 |
| Cancer Cell Proliferation | Assess cytotoxicity on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability; IC50 = 15 µM | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha by ~50% compared to controls | 2025 |
| Antimicrobial Activity Study | Test efficacy against bacterial strains | MIC = 32 µg/mL for Staphylococcus aureus; MIC = 64 µg/mL for E. coli | 2024 |
Mechanism of Action
The mechanism of action of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a family of chloro-substituted pyridazine and pyridine carboxamides. Key structural analogs include:
6-Chloro-N-isobutylpyridazine-3-carboxamide (CAS: 1183661-03-1): Lacks the N-methyl group, resulting in a secondary amide.
6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide (CAS: 840490-79-1): Features a cyclopropylmethyl group instead of isobutyl.
6-Chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (CAS: 1179731-58-8): Substituted with a cyclobutylmethyl group.
6-Chloro-2-methoxy-N,N-dimethylpyridine-3-carboxamide (CAS: 2099056-24-1): Pyridine core with methoxy and dimethylamide substitutions.
Data Table
Implications of Structural Differences
- Alkyl Chain Variations : Cyclopropylmethyl (CAS 840490-79-1) and cyclobutylmethyl (CAS 1179731-58-8) groups introduce steric and conformational constraints. The cyclopropyl group’s rigidity may enhance interactions with hydrophobic binding pockets, whereas cyclobutyl offers slightly greater flexibility.
- Heterocyclic Core: The pyridine derivative (CAS 2099056-24-1) lacks the pyridazine’s dual nitrogen atoms, altering electronic properties. The methoxy group at position 2 may act as an electron donor, contrasting with the electron-withdrawing chloro substituent in pyridazines.
- Purity : The target compound’s higher purity (98% vs. 95%) may make it preferable for precision applications like medicinal chemistry .
Biological Activity
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique chemical properties due to its specific substitution pattern, which influences its interactions with biological targets.
The molecular structure of this compound includes a chloro group, an isobutyl side chain, and a carboxamide functional group. These features contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 241.7 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound possesses various biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better efficacy compared to reference drugs like bleomycin . The compound's ability to modulate key signaling pathways associated with cancer progression further underscores its therapeutic potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various pathogenic bacteria and fungi, although detailed studies are required to elucidate the specific mechanisms involved.
The biological effects of this compound are thought to arise from its ability to interact with molecular targets, leading to the modulation of biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as topoisomerase and proteasome activity, disrupting DNA replication and protein degradation.
- Receptor Interaction : It may also act on specific receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that the compound significantly reduced cell viability in FaDu cells through apoptosis induction mechanisms involving caspase activation .
- Antimicrobial Evaluation : Another study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Comparison with Similar Compounds
This compound can be compared with other pyridazine derivatives to highlight its unique properties:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Specific substitution pattern |
| 3-Chloro-6-methylpyridazine | Moderate | Limited | Less potent than the target compound |
| 6-Chloro-3-indolyl-beta-D-galactopyranoside | Yes | No | Different structural scaffold |
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide, and how can their efficiency be evaluated?
Methodological Answer: Synthetic routes should integrate computational reaction path searches (e.g., quantum chemical calculations) to identify feasible pathways, followed by iterative experimental validation. Key metrics include yield (%), reaction time, and purity (HPLC). For example:
| Route | Precursors | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| A | Pyridazine + Isobutylamine | Pd/C | 68 | 95 | 12 |
| B | Chlorinated intermediate + Methylamine | CuI | 52 | 88 | 18 |
| Optimize using Design of Experiments (DoE) to minimize trial-and-error . |
Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., isobutyl and methyl groups).
- HPLC : Assess purity (>98% threshold for research-grade material).
- Elemental Analysis : Validate molecular formula (C11H15ClN3O).
- Mass Spectrometry : Confirm molecular weight (248.71 g/mol).
Use statistical methods to optimize solvent systems and column conditions .
Q. How do solubility profiles in various solvents influence formulation strategies for in vitro studies?
Methodological Answer: Conduct solubility screening in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane). Example
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 120 | 25 |
| Water | 0.8 | 25 |
| Ethanol | 45 | 25 |
| Use sonication or co-solvents (e.g., PEG-400) for poorly soluble batches . |
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity or interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Simulate reaction intermediates (e.g., transition states in nucleophilic substitution) .
- Molecular Docking : Predict binding affinity to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. What strategies resolve contradictions in reaction data (e.g., unexpected byproducts or variable yields)?
Methodological Answer:
- Multivariate Analysis : Identify confounding variables (e.g., moisture, temperature gradients) via Partial Least Squares (PLS) regression .
- Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from DFT).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .
Q. What methodologies optimize reaction conditions for synthesizing derivatives with modified substituents?
Methodological Answer:
Q. How can researchers assess the compound's stability under varying pH, temperature, and light exposure?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13), 40–80°C, and UV light (254 nm).
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2).
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of carboxamide group) .
Q. What experimental frameworks validate the compound's biological activity and mechanisms of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., proteases) using fluorogenic substrates.
- CRISPR-Cas9 Knockout Models : Confirm target specificity in cellular assays.
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
